molecular formula C17H26N2O2 B1440056 1-Boc-4-[amino(phenyl)methyl]piperidine CAS No. 612532-09-9

1-Boc-4-[amino(phenyl)methyl]piperidine

Cat. No.: B1440056
CAS No.: 612532-09-9
M. Wt: 290.4 g/mol
InChI Key: WTARUKRBKMNNAD-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic and Medicinal Chemistry Research

Piperidine is a six-membered heterocycle containing a nitrogen atom, and its derivatives are integral to the pharmaceutical industry. nih.govijnrd.org These structures are present in a wide array of FDA-approved drugs and natural alkaloids, demonstrating a broad spectrum of biological activities including analgesic, anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties. ijnrd.orgdut.ac.zasemanticscholar.org

The prevalence of the piperidine scaffold can be attributed to several key factors:

Three-Dimensional Complexity: The saturated, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for selective binding to biological targets like enzymes and receptors.

Physicochemical Modulation: The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological macromolecules. The scaffold itself provides a lipophilic character that can be fine-tuned with various substituents to achieve the desired balance for optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Accessibility: A wide variety of synthetic methods have been developed to create diversely substituted piperidines, making it a versatile and accessible building block for chemists. nih.gov

The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. ajchem-a.com

Historical Context and Evolution of Substituted Piperidine Synthesis

The synthesis of piperidine derivatives has a long history, with early methods often relying on the reduction of pyridine (B92270) precursors. nih.gov Chemists have utilized hydrogenation reactions for this purpose since the 19th century. nih.gov These classical approaches typically involved harsh reaction conditions, such as high temperatures and pressures with metal catalysts (e.g., nickel), and often lacked stereocontrol, which is critical for modern pharmaceutical applications. nih.gov

Over the decades, the field has evolved significantly, driven by the need for more efficient, selective, and sustainable methods. Key advancements include:

Catalytic Innovations: The development of sophisticated transition metal catalysts (e.g., using rhodium, iridium, palladium) has enabled highly stereoselective hydrogenations and other transformations under much milder conditions. nih.govajchem-a.com

Asymmetric Synthesis: Modern strategies increasingly focus on asymmetric synthesis to produce single enantiomers of chiral piperidines, avoiding the need for costly chiral resolution steps. This includes approaches based on the chiral pool, chiral auxiliaries, and asymmetric catalysis. researchgate.net

Novel Cyclization Strategies: Advanced methods such as aza-Prins cyclizations, radical cyclizations, and gold-catalyzed annulations have provided new pathways to construct the piperidine ring with high levels of complexity and stereocontrol. nih.govnih.gov

This evolution from classical, often brute-force methods to modern, elegant catalytic strategies has been pivotal in expanding the synthetic chemist's toolbox for accessing novel and complex piperidine-containing molecules.

Rationale for Investigating 1-Boc-4-[amino(phenyl)methyl]piperidine as a Key Synthetic Intermediate

The specific structure of this compound makes it a highly valuable, yet specialized, building block in organic synthesis. The rationale for its investigation is rooted in the strategic combination of its three key structural components.

The Piperidine Scaffold: As established, this provides a proven three-dimensional framework with favorable pharmacokinetic properties.

The 4-[amino(phenyl)methyl] Moiety: This side chain, also known as an aminobenzyl group, is a significant pharmacophore. The primary amine offers a reactive handle for further functionalization, such as amide bond formation, alkylation, or sulfonylation, allowing for the introduction of diverse chemical groups. The phenyl group can engage in crucial interactions (e.g., pi-stacking) with biological targets. Indeed, research into derivatives of the "4-amino methyl piperidine" core has identified novel potential analgesics that target the µ-opioid receptor. tandfonline.com

The 1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. nbinno.comnih.gov Its role here is critical: it deactivates the nucleophilicity of the piperidine ring nitrogen. This "orthogonality" allows chemists to perform selective chemical transformations on the primary amine of the aminobenzyl side chain without interference from the ring nitrogen. nbinno.com The Boc group is stable under a wide range of reaction conditions but can be easily and cleanly removed later in the synthetic sequence using mild acidic conditions. dtic.mil

Therefore, this compound is designed as a versatile intermediate that enables the sequential, controlled elaboration of a complex molecular architecture, making it an ideal starting point for the synthesis of libraries of compounds for drug discovery.

Chemical Properties of this compound
PropertyValue
CAS Number612532-09-9
Molecular FormulaC17H26N2O2
Molecular Weight290.40 g/mol
AppearanceSolid
Key FeaturesBoc-protected piperidine, primary amine, chiral center

Current Research Landscape and Emerging Trends in Piperidine Chemistry

The field of piperidine synthesis remains an active area of research, with a continuous push towards greater efficiency, selectivity, and structural diversity. Current trends are shaping the future of how these important scaffolds are constructed and utilized.

C-H Functionalization: A major goal in modern organic synthesis is to directly convert strong carbon-hydrogen (C-H) bonds into new functional groups. Applying this strategy to pre-existing piperidine rings allows for late-stage diversification of complex molecules, which can accelerate the drug discovery process.

Asymmetric Catalysis: The development of novel chiral catalysts continues to be a dominant trend. For instance, recent research has demonstrated a rhodium-catalyzed asymmetric approach to access enantioenriched 3-substituted piperidines from simple pyridine precursors. acs.org

Biocatalysis and Photoredox Catalysis: The use of enzymes (biocatalysis) and light-driven reactions (photoredox catalysis) offers new, sustainable, and highly selective methods for synthesizing and functionalizing piperidines under mild conditions.

Flow Chemistry: Performing multi-step syntheses in continuous flow reactors, rather than traditional batch flasks, can improve safety, scalability, and efficiency, making the production of piperidine-based intermediates and active pharmaceutical ingredients more streamlined.

These emerging trends are collectively making it easier for chemists to access a wider variety of complex, stereochemically defined piperidine derivatives for evaluation as potential new medicines.

Scope and Objectives of Academic Inquiry into this compound

Academic and industrial research focused on this compound and related intermediates is primarily driven by the goal of discovering new bioactive compounds. The key objectives of such inquiries include:

Development of Novel Synthetic Routes: Creating efficient, stereoselective, and scalable syntheses of the intermediate itself and its derivatives.

Library Synthesis for Biological Screening: Using the intermediate as a core building block to generate large, diverse collections of novel compounds. The reactivity of the primary amine allows for the attachment of a wide range of different chemical fragments.

Exploration of Structure-Activity Relationships (SAR): Systematically modifying the structure of derivatives made from the intermediate and testing their biological activity. This helps to identify which structural features are essential for potency and selectivity against a specific biological target.

Synthesis of Natural Products and Analogues: Utilizing the piperidine core to construct complex natural products or simplified analogues that retain the biological activity but are easier to synthesize.

Ultimately, the academic inquiry into versatile intermediates like this compound serves as the foundation for the discovery and development of the next generation of piperidine-containing pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(10-12-19)15(18)13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTARUKRBKMNNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Optimization for 1 Boc 4 Amino Phenyl Methyl Piperidine

Retrosynthetic Analysis and Strategic Disconnections for 1-Boc-4-[amino(phenyl)methyl]piperidine

Retrosynthetic analysis of this compound identifies several key disconnections that form the basis for its primary synthetic routes. The most logical strategies hinge on the formation of the C-N bond of the aminomethyl group or the C-C bond between the piperidine (B6355638) ring and the phenylmethyl moiety.

Primary strategic disconnections include:

C-N Bond Disconnection: This is the most common approach, leading back to a carbonyl precursor on the piperidine ring and a nitrogen source. This strategy points towards reductive amination as a key final step. The precursors would be 1-Boc-4-formylpiperidine and a source of ammonia or a protected amine, or 1-Boc-4-piperidone and aniline (B41778), which would then require reduction.

C-C Bond Disconnection: This strategy involves disconnecting the bond between the piperidine C4 carbon and the benzylic carbon. This suggests a pathway involving the nucleophilic addition of a phenyl organometallic reagent (e.g., phenylmagnesium bromide) to 1-Boc-4-formylpiperidine to form an alcohol, which is then converted to the amine.

Strecker Synthesis-type Disconnection: A variation of the C-N and C-C bond disconnection strategy involves a one-pot reaction of 1-Boc-4-piperidone with an alkali metal cyanide and an amine, followed by hydrolysis to form the α-amino acid, which can then be decarboxylated. google.com A more direct modification involves the reaction of the intermediate α-aminonitrile with a Grignard reagent. google.com

These disconnections highlight the importance of readily available starting materials like 1-Boc-4-piperidone and 1-Boc-4-formylpiperidine. The choice of strategy often depends on factors like desired stereochemistry, scalability, and reagent availability.

Established Synthetic Pathways for this compound

Several reliable pathways have been established for the synthesis of this compound, primarily revolving around the construction of the key C-N bond through reductive amination or the modification of piperidine-based precursors.

Synthesis via 4-Benzylidene-piperidine-1-carboxylic Acid Tert-Butyl Ester as a Key Precursor

While not a direct synthesis of an amino group, this pathway involves the formation of an enamine-like precursor, 4-benzylidene-piperidine-1-carboxylic acid tert-butyl ester, which can then be transformed into the target compound. The precursor is typically synthesized via a Wittig or Horner-Wadsworth-Emmons reaction with 1-Boc-4-piperidone.

The subsequent conversion of the benzylidene intermediate to the aminophenylmethyl group can be achieved through asymmetric hydrogenation of the enamine functionality. This method is a powerful tool for establishing a chiral center. Chiral transition-metal complexes are employed as catalysts to achieve high enantioselectivity. researchgate.net

Table 1: Proposed Asymmetric Hydrogenation of Benzylidene Precursor

Step Reactant Reagents & Conditions Product Notes
1 4-Benzylidene-piperidine-1-carboxylic acid tert-butyl ester Chiral Rhodium or Iridium catalyst (e.g., with ligands like f-SpiroPhos), H₂ gas Chiral this compound This is an adaptation of established methods for asymmetric enamine hydrogenation to produce chiral amines with high enantiomeric excess. researchgate.netrsc.org

Exploration of Alternative Starting Materials and Route Diversification

Route diversification allows for flexibility in synthesis based on precursor availability and cost. The most prominent alternative is reductive amination.

Reductive Amination of 1-Boc-4-piperidone: This is a widely used, direct method. It involves the condensation of 1-Boc-4-piperidone with an amine, such as aniline, to form an intermediate imine or enamine, which is then reduced in situ. Sodium triacetoxyborohydride (B8407120) (STAB) is a common reducing agent for this transformation due to its mild nature and high selectivity for the iminium ion over the ketone. harvard.edu

Table 2: Reductive Amination Synthesis Conditions

Carbonyl Source Amine Source Reducing Agent Solvent Yield Reference
1-Boc-4-piperidone Aniline Sodium Triacetoxyborohydride (STAB) Dichloromethane (B109758), Acetic Acid High harvard.edu
1-Boc-4-piperidone 4-Fluoroaniline Sodium Cyanoborohydride Methylene Chloride, Acetic Acid 80% chemicalbook.com

Synthesis from 1-Boc-4-formylpiperidine: Another versatile route starts with 1-Boc-4-formylpiperidine. researchgate.netbiosynth.com This pathway can proceed via two main approaches:

Reductive amination: The aldehyde reacts with an ammonia source, followed by reduction.

Organometallic addition: A phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium is added to the aldehyde to form the corresponding secondary alcohol. The alcohol is then converted into the amine, for example, by activation (e.g., mesylation) followed by nucleophilic substitution with an amine source, or via a Mitsunobu reaction.

Protecting Group Strategies and Deprotection Methodologies

The use of the tert-butoxycarbonyl (Boc) group is a cornerstone of modern piperidine synthesis. It serves to protect the piperidine nitrogen, preventing it from undergoing undesired side reactions and influencing the reactivity of other functional groups on the ring.

The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. This orthogonality makes it an ideal protecting group for multi-step syntheses.

Common Deprotection Methods: Deprotection is typically achieved by treating the Boc-protected piperidine with a strong acid. The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule. acsgcipr.org

Table 3: Common Boc-Deprotection Reagents and Conditions

Reagent Solvent Temperature Notes Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 0 °C to Room Temp. A common and effective method, though TFA can be harsh on some acid-sensitive groups. nih.govreddit.com nih.govreddit.com
Hydrogen Chloride (HCl) 1,4-Dioxane, Diethyl Ether, or Methanol (B129727) Room Temp. Provides the product as a stable hydrochloride salt, which often aids in purification by crystallization. acsgcipr.orgjgtps.com acsgcipr.orgjgtps.com
Thermal Deprotection Dioxane/Water Reflux / Microwave (e.g., 150°C) A less common method used when acidic conditions must be avoided entirely. reddit.com reddit.com

Advancements in Synthetic Approaches to this compound

Recent advancements have focused on improving the efficiency, sustainability, and stereocontrol of the synthesis of chiral piperidine derivatives.

Development of Stereoselective Syntheses for Chiral this compound

The development of stereoselective methods is critical as the biological activity of chiral molecules often resides in a single enantiomer. Key advancements include the use of chiral catalysts and biocatalysis.

Asymmetric Hydrogenation: As mentioned, the asymmetric hydrogenation of imines and enamines is a premier method for synthesizing chiral amines. researchgate.netnih.gov The development of novel chiral phosphine ligands for iridium and rhodium catalysts has enabled highly enantioselective reductions of a wide range of substrates, including cyclic imines relevant to this synthesis. rsc.orgsioc-journal.cn

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical methods. Reductive aminases (RedAms) are a class of enzymes that can catalyze the asymmetric synthesis of secondary amines from a broad scope of ketone and amine substrates. frontiersin.org Engineering these enzymes through rational design can produce mutants with high stereoselectivity for specific targets, offering a potential route to enantiopure (R)- or (S)-1-Boc-4-[amino(phenyl)methyl]piperidine. frontiersin.org

Table 4: Advanced Stereoselective Methodologies

Methodology Catalyst/Enzyme Substrate Type Key Advantage
Asymmetric Hydrogenation Chiral Iridium-phosphine complexes Cyclic Imines/Enamines High enantioselectivity (up to >99% ee) and broad substrate scope. rsc.org
Asymmetric Reductive Amination (ARA) Chiral Transition Metal Catalysts Ketones + Amine Source Direct synthesis from readily available ketones. sioc-journal.cn
Biocatalytic Reductive Amination Engineered Reductive Aminases (RedAms) Ketones + Amines High stereoselectivity (>99% ee), operates under mild, aqueous conditions. frontiersin.org

Principles of Green Chemistry Applied to this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis is of paramount importance for minimizing environmental impact and improving process safety and efficiency. rsc.orgbenthamdirect.com

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents often pose health and environmental hazards. Green chemistry encourages the use of safer, more benign solvents such as water, ethanol, or supercritical fluids. rsc.org For the synthesis of this compound, exploring aqueous conditions for enzymatic reductive amination or using greener organic solvents like 2-methyltetrahydrofuran (2-MeTHF) in catalytic reactions can significantly improve the sustainability of the process.

Waste reduction is another core principle of green chemistry. Atom-economical reactions, such as catalytic hydrogenations, are preferred over methods that generate stoichiometric byproducts, like those involving chiral auxiliaries. The recovery and reuse of catalysts and auxiliaries are also crucial for minimizing waste.

The development of highly active and selective catalysts that can operate under mild conditions is a key goal of green chemistry. For the synthesis of this compound, this includes the design of catalysts that can function at low loadings, use benign reducing agents like molecular hydrogen, and are easily separable and recyclable. acs.org Heterogenization of homogeneous catalysts on solid supports can facilitate their recovery and reuse. Biocatalysis, with its use of biodegradable enzymes operating in aqueous media at ambient temperature and pressure, represents a highly sustainable catalytic approach. gctlc.org

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly for scalability, safety, and process control. nih.govbeilstein-journals.org The synthesis of this compound can be adapted to a flow process, which can lead to improved yields and selectivities.

In a flow setup for catalytic asymmetric reductive amination, solutions of the starting materials (N-Boc-4-formylpiperidine and the amine source) and the reducing agent can be continuously passed through a heated reactor containing an immobilized catalyst. rsc.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time. The use of packed-bed reactors with immobilized catalysts (either chemical or enzymatic) simplifies product purification and enables continuous operation over extended periods. rsc.orgacs.org

Table 3: Comparison of Batch vs. Flow Synthesis
ParameterBatch SynthesisFlow Synthesis
ScalabilityChallengingStraightforward
Heat and Mass TransferOften limitedExcellent
SafetyPotential for thermal runawayInherently safer
Process ControlLess precisePrecise control of parameters
Catalyst ReuseRequires separation stepFacilitated by immobilization

Mechanistic Investigations of Key Transformations in this compound Synthesis

Understanding the reaction mechanisms of the key stereodetermining steps is crucial for optimizing the synthesis of this compound.

In diastereoselective additions to chiral imines, the stereochemical outcome is often rationalized by invoking Zimmerman-Traxler-type transition state models. For N-sulfinylimines, the addition of organometallic reagents is believed to proceed through a six-membered chair-like transition state where the metal cation is chelated by the sulfinyl oxygen and the imine nitrogen. researchgate.net The steric bulk of the sulfinyl group then directs the nucleophilic attack to the less hindered face of the imine.

For enantioselective catalytic reductive aminations, the mechanism depends on the nature of the catalyst. With chiral phosphoric acid catalysts, it is proposed that the catalyst acts as a bifunctional reagent, activating the imine through hydrogen bonding and facilitating hydride transfer from the Hantzsch ester. acs.org In transition-metal-catalyzed hydrogenations, the reaction proceeds through the formation of a metal-hydride species which then adds across the C=N bond of the coordinated imine.

Mechanistic studies of reductive aminases have revealed that these enzymes catalyze both the formation of the imine and its subsequent reduction within the same active site. acs.org Structural biology and computational modeling can provide detailed insights into the substrate binding and the transition state of the hydride transfer step, which is essential for the rational design of more efficient enzyme variants. nih.gov

Reaction Kinetics and Thermodynamic Analyses

Detailed experimental kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in publicly available literature. However, the kinetics and thermodynamics of the reaction can be inferred from the well-established mechanism of reductive amination.

Factors Influencing Reaction Kinetics:

pH of the Reaction Medium: The pH plays a crucial role in the rate of both the initial amine addition to the carbonyl and the subsequent dehydration to form the iminium ion. An acidic medium is often required to catalyze the dehydration step, but a pH that is too low will protonate the amine, rendering it non-nucleophilic and thus slowing down the initial addition.

Nature of the Reducing Agent: The choice of reducing agent significantly impacts the reaction kinetics. Milder reducing agents, such as sodium triacetoxyborohydride (STAB), are often preferred as they selectively reduce the iminium ion without significantly reducing the starting carbonyl compound. This selectivity allows for the accumulation of the iminium intermediate, driving the reaction towards the desired product.

Temperature: As with most chemical reactions, temperature affects the reaction rate. Higher temperatures generally increase the rate of reaction by providing the necessary activation energy. However, excessively high temperatures can lead to side reactions and degradation of the product.

Thermodynamic Considerations:

Table 1: Hypothetical Kinetic Parameters Influenced by Reaction Conditions

ParameterConditionExpected Effect on Reaction RateRationale
pH Optimal (slightly acidic)MaximumBalances the need for amine nucleophilicity and catalyzed dehydration of the hemiaminal.
Low (strongly acidic)DecreasedProtonation of the amine reduces its nucleophilicity.
High (basic)DecreasedSlows down the acid-catalyzed dehydration of the hemiaminal.
Temperature IncreasedIncreasedProvides more kinetic energy to overcome activation barriers.
DecreasedDecreasedReduces the frequency and energy of molecular collisions.
Reducing Agent Selective (e.g., STAB)Optimized for yieldReduces the iminium ion faster than the starting ketone, minimizing side reactions.
Non-selective (e.g., NaBH4)Potential for side reactionsCan reduce the starting ketone, leading to alcohol byproducts.

Elucidation of Reaction Pathways and Identification of Intermediates

The synthesis of this compound via reductive amination proceeds through a well-defined sequence of intermediates. The elucidation of this pathway is critical for understanding the reaction mechanism and for optimizing conditions to favor the formation of the desired product.

The primary reaction pathway involves the following key steps:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the amine (e.g., aniline) on the carbonyl carbon of N-Boc-4-piperidone. This reversible step leads to the formation of a hemiaminal (also known as a carbinolamine) intermediate.

Reduction: The iminium ion is then reduced by a hydride donor, such as sodium triacetoxyborohydride. The hydride attacks the electrophilic carbon of the iminium ion, leading to the formation of the final product, this compound.

Identification and Characterization of Intermediates:

While the intermediates in this reaction are typically transient and not isolated, their existence is supported by extensive mechanistic studies of reductive amination reactions. Techniques such as in situ infrared (IR) spectroscopy could potentially be used to monitor the disappearance of the ketone carbonyl stretch and the appearance of transient C=N stretching vibrations of the iminium intermediate. The trapping of iminium intermediates with nucleophiles other than hydride has also been demonstrated in related systems, providing further evidence for their existence researchgate.netnih.gov.

Computational methods, such as Density Functional Theory (DFT), could be employed to model the reaction pathway and calculate the energies of the transition states and intermediates. Such studies can provide valuable insights into the stereochemical outcome of the reaction, particularly when chiral reactants or catalysts are used, although for the achiral synthesis of this compound, this is less of a concern.

Table 2: Key Intermediates and Their Proposed Characteristics

IntermediateStructureKey FeaturesMethod of Identification/Characterization
Hemiaminal A tetrahedral intermediate with both an amino group and a hydroxyl group attached to the same carbon.Unstable and typically not isolated.Inferred from the general mechanism of carbonyl-amine reactions.
Iminium Ion A cationic species containing a carbon-nitrogen double bond.Highly electrophilic and susceptible to nucleophilic attack by a hydride.Spectroscopic evidence (e.g., in situ IR) in analogous systems; trapping experiments researchgate.netnih.gov.

The optimization of the synthesis of this compound relies heavily on controlling the formation and subsequent reduction of the iminium ion intermediate. By carefully selecting the reaction conditions, such as pH, temperature, and the nature of the reducing agent, the reaction can be guided to produce the desired product in high yield and purity.

Advanced Spectroscopic and Structural Characterization of 1 Boc 4 Amino Phenyl Methyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of 1-Boc-4-[amino(phenyl)methyl]piperidine, offering insights into the electronic environment of each proton and carbon atom, as well as their connectivity and spatial relationships.

Detailed Analysis of 1D NMR (¹H, ¹³C) Spectra

A thorough analysis of one-dimensional ¹H and ¹³C NMR spectra provides the initial and most fundamental layer of structural information.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the Boc group, the piperidine (B6355638) ring, the phenyl ring, the benzylic position, and the amino group.

Boc Group: A characteristic sharp singlet, integrating to nine protons, is anticipated in the upfield region, typically around 1.4-1.5 ppm. This signal arises from the chemically equivalent methyl protons of the tert-butyl group.

Piperidine Ring Protons: The piperidine ring protons will present as a series of complex multiplets in the range of approximately 1.0-1.8 ppm for the axial and equatorial protons at the C2, C3, C5, and C6 positions, and around 2.5-3.0 ppm and 4.0-4.2 ppm for the protons on the carbons adjacent to the nitrogen (C2 and C6). The significant downfield shift of some of these protons is due to the deshielding effect of the adjacent nitrogen atom of the carbamate (B1207046). The proton at the C4 position, being a methine proton, will likely appear as a multiplet within the 1.5-2.0 ppm range.

Benzylic Proton: The single proton at the benzylic position (the carbon bonded to both the phenyl and amino groups) is expected to resonate as a doublet or a multiplet in the region of 3.5-4.5 ppm. Its chemical shift is influenced by the adjacent phenyl ring and the amino group.

Phenyl Group Protons: The five protons of the monosubstituted phenyl ring will typically appear in the aromatic region, between 7.2 and 7.4 ppm, likely as a complex multiplet.

Amino Group Protons: The two protons of the primary amine (NH₂) are expected to produce a broad singlet. The chemical shift of this signal can vary significantly depending on the solvent, concentration, and temperature, but it is generally expected in the range of 1.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Boc Group: The quaternary carbon of the tert-butyl group is expected around 79-80 ppm, while the three equivalent methyl carbons should appear at approximately 28.5 ppm. The carbonyl carbon of the Boc group will be significantly downfield, in the range of 155 ppm. mdpi.com

Piperidine Ring Carbons: The carbons of the piperidine ring are expected to resonate in the range of 29-50 ppm. The C4 carbon, being substituted, will have a distinct chemical shift, as will the C2 and C6 carbons which are adjacent to the nitrogen atom.

Benzylic Carbon: The benzylic carbon, bonded to the phenyl and amino groups, is anticipated to have a chemical shift in the range of 55-65 ppm.

Phenyl Group Carbons: The carbons of the phenyl ring will show signals in the aromatic region (approximately 125-145 ppm). The ipso-carbon (the carbon attached to the benzylic group) will have a distinct chemical shift from the ortho, meta, and para carbons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Boc (-C(CH₃)₃)~ 1.45Singlet9H
Piperidine (axial, C3, C5)~ 1.0-1.3Multiplet2H
Piperidine (equatorial, C3, C5)~ 1.6-1.8Multiplet2H
Piperidine (C4-H)~ 1.5-2.0Multiplet1H
Piperidine (axial, C2, C6)~ 2.6-2.9Multiplet2H
Piperidine (equatorial, C2, C6)~ 4.0-4.2Multiplet2H
Amino (-NH₂)~ 1.5-3.0Broad Singlet2H
Benzylic (-CH(Ph)NH₂)~ 3.5-4.5Multiplet1H
Phenyl (Ar-H)~ 7.2-7.4Multiplet5H
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (ppm)
Boc (-C (CH₃)₃)~ 80
Boc (-C(CH₃ )₃)~ 28.5
Boc (-C =O)~ 155
Piperidine (C3, C5)~ 29-35
Piperidine (C4)~ 40-45
Piperidine (C2, C6)~ 45-50
Benzylic (-C H(Ph)NH₂)~ 55-65
Phenyl (ipso-C)~ 140-145
Phenyl (ortho, meta, para-C)~ 125-130

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the benzylic proton and the C4 proton of the piperidine ring, as well as couplings between the adjacent protons on the piperidine ring itself (e.g., H2 with H3, H3 with H4, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~1.45 ppm would correlate with the carbon signal at ~28.5 ppm, confirming the assignment of the Boc methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected between the Boc methyl protons and the Boc quaternary and carbonyl carbons. Also, the benzylic proton should show correlations to the ipso, ortho, and possibly meta carbons of the phenyl ring, as well as to the C3, C4, and C5 carbons of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. For example, NOESY could reveal spatial relationships between the benzylic proton and the protons on the piperidine ring, helping to determine the preferred orientation of the amino(phenyl)methyl substituent.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula (C₁₇H₂₆N₂O₂), providing strong evidence for the compound's identity. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Analysis of Fragmentation Patterns for Structural Insights

Electron ionization (EI) or tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns that can be used to confirm the structure. Key expected fragmentation pathways include:

Loss of the Boc group: A very common fragmentation for N-Boc protected compounds is the loss of the entire Boc group (101 Da) or isobutylene (B52900) (56 Da) from the molecular ion. nih.gov

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the piperidine ring would result in a prominent fragment corresponding to the [C₆H₅CHNH₂]⁺ ion (m/z 106).

Piperidine ring fragmentation: The piperidine ring can undergo characteristic fragmentation patterns, including the loss of ethylene (B1197577) or other small neutral molecules.

Interactive Data Table: Predicted Mass Spectrometry Fragments
m/z (expected)Fragment Identity
291.21[M+H]⁺ (Molecular Ion)
235.15[M - C₄H₈]⁺ (Loss of isobutylene)
190.17[M - Boc]⁺ (Loss of Boc group)
106.07[C₆H₅CHNH₂]⁺ (Benzylic cleavage)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups:

N-H Stretching: The primary amine will exhibit two medium-intensity bands in the region of 3300-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations will appear as a series of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine and Boc groups will be observed as strong bands just below 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group of the Boc carbamate. researchgate.net

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the range of 1590-1650 cm⁻¹. orgchemboulder.com

C=C Stretching: Aromatic C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-N Stretching: The C-N stretching vibrations of the amine and the carbamate will likely appear in the fingerprint region, between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information, particularly for non-polar bonds. Expected features include:

Aromatic Ring Vibrations: The phenyl ring should produce strong and sharp bands in the Raman spectrum, particularly the ring breathing mode around 1000 cm⁻¹.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible.

The symmetric vibrations of the molecule will be particularly Raman active.

Interactive Data Table: Predicted IR Absorption Bands
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch3300-3400 (two bands)Medium
Aromatic C-HC-H Stretch> 3000Weak to Medium
Aliphatic C-HC-H Stretch< 3000Strong
Carbamate (Boc)C=O Stretch1680-1700Strong, Sharp
Primary AmineN-H Bend1590-1650Medium
Aromatic C=CC=C Stretch1450-1600Variable

X-ray Crystallography for Solid-State Structure and Conformation Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. thieme-connect.de For this compound, this technique provides unambiguous information about its molecular conformation, bond lengths, and bond angles.

While the specific crystal structure for this compound is not publicly available, analysis of related N-Boc-protected piperidine derivatives consistently reveals key conformational features. researchgate.netrsc.org The six-membered piperidine ring predominantly adopts a stable chair conformation to minimize steric strain. nih.gov The bulky tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen and the amino(phenyl)methyl substituent at the C4 position would be expected to occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions.

A hypothetical representation of crystal data that could be expected from an XRD analysis is presented in Table 1.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Boc-Protected Piperidine Derivative

ParameterExample Value
Empirical FormulaC17H26N2O2
Formula Weight290.40
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.581(2)
b (Å)15.234(3)
c (Å)11.456(2)
β (°)105.98(1)
Volume (ų)1774.5(6)
Z4
Calculated Density (g/cm³)1.087
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.125

The central carbon atom in the amino(phenyl)methyl group of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Determining the absolute configuration (i.e., whether it is the R or S enantiomer) is critical in pharmaceutical development. X-ray crystallography can unambiguously determine the absolute configuration of an enantiopure crystal through the analysis of anomalous dispersion effects. researchgate.net This phenomenon, particularly effective when using copper radiation for crystals containing atoms heavier than oxygen, causes slight intensity differences between Bijvoet pairs (reflections h,k,l and -h,-k,-l). The analysis of these differences allows for the calculation of the Flack parameter, which provides a reliable indicator of the correct absolute stereochemistry. rsc.org An alternative strategy involves forming a salt or co-crystal with a chiral molecule of a known absolute configuration, which then serves as an internal reference within the crystal structure. rsc.org

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. researchgate.net For this compound, these interactions would primarily involve hydrogen bonding. The primary amine group (-NH2) can act as a hydrogen bond donor, while the oxygen atom of the Boc group's carbonyl (C=O) can act as an acceptor. researchgate.net These N-H···O=C hydrogen bonds are a common and stabilizing motif in the crystal structures of N-Boc protected amines and peptides, often leading to the formation of well-defined chains or networks. researchgate.net Additionally, weaker C-H···π interactions between the piperidine or Boc group hydrogens and the phenyl ring of a neighboring molecule can further stabilize the crystal packing. mdpi.com Understanding these interactions is vital as they influence physical properties such as solubility, melting point, and crystal morphology.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light and are powerful non-destructive methods for assigning absolute configuration in solution. libretexts.org

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorbance of left and right circularly polarized light as a function of wavelength. mdpi.com Chiral molecules produce a characteristic ECD spectrum with positive or negative peaks, known as Cotton effects. acs.org For this compound, the phenyl group acts as a chromophore. The electronic transitions of this benzene (B151609) chromophore, when perturbed by the adjacent chiral center, give rise to predictable Cotton effects in the UV region (around 240-270 nm). acs.org The sign of the observed Cotton effect can be correlated to the absolute configuration of the stereocenter based on empirical rules, such as the Benzene Sector Rule, and by comparison with the spectra of structurally related compounds of known configuration. acs.org Computational modeling using time-dependent density functional theory (TD-DFT) can also predict the ECD spectrum for a given enantiomer, allowing for a confident assignment by matching the calculated spectrum to the experimental one. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. wikipedia.orgslideshare.net An ORD spectrum displays a plain curve far from an absorption band but shows characteristic peaks and troughs (anomalous dispersion or a Cotton effect) in the region of the chromophore's absorption. The shape and sign of this Cotton effect are directly related to the stereochemistry of the molecule. rsc.org For chiral piperidine derivatives, ORD has been used to confirm conformations and configurational assignments. psu.edu The relationship between ECD and ORD is mathematically defined by the Kronig-Kramers transforms, and they provide complementary information for stereochemical analysis.

Table 2: Expected Chiroptical Data for Enantiomers of a Chiral Benzylic Amine

TechniqueParameter(R)-Enantiomer(S)-Enantiomer
ECDλmax (nm)~262~262
Δε (L·mol⁻¹·cm⁻¹)Positive Cotton EffectNegative Cotton Effect
ORDPeak (nm)~268~256
Trough (nm)~256~268

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for assessing the chemical and enantiomeric purity of this compound and for separating its isomers.

HPLC is the primary technique for the analysis and separation of the enantiomers of this compound. 111.68.96 The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). csfarmacie.cz

The development of a robust chiral HPLC method involves a systematic screening process:

CSP Selection : A variety of CSPs are commercially available. For a compound like this, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often the first choice due to their broad applicability and high success rate in resolving a wide range of chiral compounds. eijppr.commdpi.com Pirkle-type and macrocyclic antibiotic phases are also viable options. eijppr.comsigmaaldrich.com

Mobile Phase Screening : The separation is highly dependent on the mobile phase. Common screening modes include normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile with buffers). sigmaaldrich.comnih.gov Additives like diethylamine (B46881) (for basic analytes) or trifluoroacetic acid are often used to improve peak shape and resolution. mdpi.com

Optimization : Once a promising CSP and mobile phase system are identified, parameters such as solvent ratio, flow rate, and column temperature are optimized to achieve baseline resolution (Rs > 1.5) in the shortest possible analysis time.

For compounds lacking a strong UV chromophore, or to improve interaction with the CSP, pre-column derivatization with a suitable reagent can be employed. researchgate.netnih.gov This involves reacting the amine with a chiral or achiral tag to create diastereomers or a more easily detectable derivative.

Table 3: Example HPLC Screening Conditions for Chiral Separation

Chiral Stationary Phase (CSP)Mobile PhaseTypical Flow Rate (mL/min)Detection (nm)Expected Outcome
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA1.0254Good initial screening for enantioselectivity.
Amylose tris(3,5-dimethylphenylcarbamate)Methanol (B129727) + 0.1% DEA0.5254Alternative polar organic mode, may offer different selectivity.
Teicoplanin (Macrocyclic Glycopeptide)Methanol / Acetic Acid / Triethylamine (B128534) (100:0.02:0.01 v/v/v)1.0254Effective for polar and amphoteric compounds.

Gas chromatography is typically used for thermally stable and volatile compounds. This compound itself has low volatility and is prone to thermal degradation (loss of the Boc group). nih.gov Therefore, direct GC analysis is challenging.

However, GC can be employed for purity assessment by analyzing volatile derivatives. researchgate.net The primary amine can be derivatized with reagents such as acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., BSTFA) to produce more volatile and thermally stable products. researchgate.net This approach can be useful for detecting and quantifying volatile impurities in the sample. Chiral GC analysis would require derivatization with a chiral reagent to form diastereomers, which could then be separated on a standard achiral column, or direct analysis of a derivative on a chiral GC column (e.g., cyclodextrin-based). beilstein-journals.org

Chemical Reactivity and Derivatization Strategies for 1 Boc 4 Amino Phenyl Methyl Piperidine

Transformations Involving the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under acidic conditions. Manipulations involving this group are often the initial steps in synthetic sequences utilizing 1-Boc-4-[amino(phenyl)methyl]piperidine.

The removal of the Boc group is a critical step to unmask the secondary amine of the piperidine (B6355638) ring for further functionalization. This deprotection is almost exclusively achieved under acidic conditions, which selectively cleave the carbamate (B1207046) bond while leaving the primary amino group intact (as an ammonium (B1175870) salt). The choice of acid and solvent system can be tailored to the substrate's sensitivity and the desired workup procedure.

Commonly employed methods include treatment with strong acids such as trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (B109758) (DCM), or using hydrogen chloride (HCl) in a protic solvent like methanol (B129727) or an ethereal solvent like 1,4-dioxane. The reaction typically proceeds at room temperature and is often complete within a few hours. The volatile nature of the byproducts (isobutylene and carbon dioxide) simplifies purification, which usually involves evaporation of the solvent and excess acid or precipitation of the resulting amine salt.

ReagentSolventTypical ConditionsProduct
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature, 1-3 h4-[Amino(phenyl)methyl]piperidine bis(2,2,2-trifluoroacetate)
Hydrogen Chloride (HCl)1,4-DioxaneRoom Temperature, 1-4 h4-[Amino(phenyl)methyl]piperidine dihydrochloride
Hydrogen Chloride (HCl)Methanol (MeOH)0 °C to Room Temperature, 2-5 h4-[Amino(phenyl)methyl]piperidine dihydrochloride

Once the Boc group is removed, the newly exposed piperidine nitrogen becomes a nucleophilic site for various functionalization reactions. A basic workup is typically required to neutralize the amine salt before proceeding.

Acylation: The secondary amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534), diisopropylethylamine) to form amides. Alternatively, carboxylic acids can be coupled using standard peptide coupling reagents like HATU or HBTU.

Alkylation: N-alkylation can be achieved by reacting the deprotected piperidine with alkyl halides or by reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB). This latter method is particularly effective for introducing a wide range of substituents.

These subsequent functionalizations are pivotal in building molecular complexity and are frequently employed in the synthesis of pharmacologically active agents.

Reactions at the Primary Amino Group

The primary amino group in this compound is a potent nucleophile and its reactivity can be harnessed to introduce a variety of functional groups and to construct novel molecular architectures. The presence of the Boc group on the piperidine nitrogen ensures that reactions occur selectively at this primary amine.

The primary amine readily undergoes acylation and sulfonylation. These reactions are typically high-yielding and are fundamental for creating amide and sulfonamide linkages, which are prevalent in bioactive molecules.

Acylation: Reaction with acyl chlorides or coupling with carboxylic acids under standard conditions (e.g., EDC/HOBt or HATU) provides the corresponding N-acylated products. These reactions are usually carried out in aprotic solvents like DCM or DMF in the presence of a non-nucleophilic base.

Sulfonylation: Treatment with various sulfonyl chlorides (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine yields stable sulfonamides.

Reaction TypeReagentBaseTypical Product Structure
AcylationAcetyl ChlorideTriethylamine (TEA)N-{4-(aminomethyl)piperidin-1-ylmethyl}acetamide
AcylationBenzoic Acid / HATUDIPEAN-{(1-Boc-piperidin-4-yl)(phenyl)methyl}benzamide
SulfonylationMethanesulfonyl ChloridePyridineN-{(1-Boc-piperidin-4-yl)(phenyl)methyl}methanesulfonamide
Sulfonylationp-Toluenesulfonyl ChlorideTriethylamine (TEA)N-{(1-Boc-piperidin-4-yl)(phenyl)methyl}-4-methylbenzenesulfonamide

Direct N-alkylation of the primary amine can be challenging due to potential over-alkylation. Therefore, reductive amination is the preferred method for introducing alkyl substituents in a controlled manner. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation, as it is selective for the iminium ion and tolerant of a wide range of functional groups. This method allows for the synthesis of a diverse library of secondary amines.

The primary amino group is a key handle for constructing novel heterocyclic systems through intramolecular or intermolecular cyclization reactions. By reacting this compound with bifunctional electrophiles, a variety of ring systems can be accessed. For instance, reaction with β-ketoesters can lead to the formation of dihydropyrimidinone scaffolds. Similarly, condensation with diketones or their equivalents can be employed to synthesize substituted pyrroles or other nitrogen-containing heterocycles. These cyclization strategies are powerful tools for rapidly generating molecular diversity from a common starting material, providing access to novel chemical matter for drug discovery programs.

Functionalization and Modification of the Phenyl Ring

The phenyl ring of this compound is a prime site for modification to generate a diverse range of analogues. These modifications can be achieved through various established synthetic methodologies.

The piperidinyl-methylamino substituent on the phenyl ring is generally considered an activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the nitrogen atom can be donated to the ring, increasing its nucleophilicity. However, under strongly acidic conditions often employed in EAS, the amine group will be protonated, transforming it into a deactivating, meta-directing ammonium group. Therefore, the reaction conditions must be carefully chosen to achieve the desired regioselectivity.

Common EAS reactions that could be applied to this scaffold include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Halogenation: Incorporation of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine with an oxidizing agent. The resulting aryl halides are valuable precursors for cross-coupling reactions.

Sulfonation: Treatment with fuming sulfuric acid to introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions may be complicated by the presence of the amine functionality, which can coordinate to the Lewis acid.

The regiochemical outcome of these reactions will be highly dependent on the specific reagents and conditions employed.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halo-substituted derivative of this compound would first need to be synthesized, for instance, via electrophilic halogenation as described above.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of a halo-substituted derivative with a boronic acid or ester. This is a versatile method for the formation of biaryl compounds or for introducing alkyl, alkenyl, or alkynyl substituents. An efficient method for constructing 4-benzyl piperidines using a Suzuki protocol has been described, highlighting the utility of this reaction for related structures. organic-chemistry.org This protocol tolerates a wide variation in both reaction partners, allowing for the concise formation of a variety of building blocks. organic-chemistry.org

Heck Reaction: The Heck reaction would enable the coupling of a halo-substituted derivative with an alkene to introduce a vinyl group onto the phenyl ring. This reaction is typically catalyzed by a palladium complex.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction would couple a halo-substituted derivative with a terminal alkyne, providing access to aryl-alkyne derivatives. These products can undergo further transformations, such as cycloadditions or reductions.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions and would need to be optimized for the specific substrates.

ReactionCatalyst/ReagentsCoupling PartnerProduct TypeReference Example
Suzuki-MiyauraPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl/alkyl boronic acidBiaryl or alkyl-aryl derivativesSynthesis of 4-benzyl piperidines organic-chemistry.org
HeckPd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)AlkeneAryl-alkene derivativesGeneral methodology
SonogashiraPd catalyst, Cu(I) co-catalyst, Base (e.g., amine)Terminal alkyneAryl-alkyne derivativesGeneral methodology

Transformations of the Piperidine Ring System

The N-Boc-piperidine ring itself offers several opportunities for structural modification, allowing for the synthesis of novel heterocyclic scaffolds.

While the C4 position is substituted, the C2, C3, C5, and C6 positions of the piperidine ring are available for functionalization, most notably through C-H activation strategies. The Boc protecting group can act as a directing group in some of these transformations.

α-Lithiation (C2/C6): Treatment of N-Boc-piperidine with a strong base like sec-butyllithium (B1581126) in the presence of a ligand such as TMEDA or (-)-sparteine (B7772259) can lead to deprotonation at the C2 position. The resulting organolithium species can be trapped with various electrophiles.

β-Functionalization (C3/C5): Recent advances have enabled the palladium-catalyzed β-arylation of N-Boc-piperidines. The selectivity between α- and β-arylation can be controlled by the choice of ligand.

γ-Functionalization (C4): While the C4 position is already substituted in the target molecule, rhodium-catalyzed C-H insertion reactions have been shown to introduce functional groups at the C4 position of N-acyl piperidines. nih.govd-nb.infonsf.govresearchgate.net

PositionReaction TypeKey Reagents/CatalystOutcomeReference System
C2/C6Directed Lithiations-BuLi, (-)-sparteineTrapping with electrophilesN-Boc-piperidine
C3/C5Pd-catalyzed C-H ArylationPd catalyst, specific biarylphosphine ligands3-ArylpiperidinesN-Boc-piperidines
C4Rh-catalyzed C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄, diazo compound4-Substituted piperidinesN-α-oxoarylacetyl-piperidines nih.govd-nb.infonsf.govresearchgate.net

The piperidine ring can potentially be converted into other heterocyclic systems through ring expansion or contraction reactions.

Ring Expansion: A known biotransformation pathway involves the oxidative ring opening of an aminopyrrolidine, followed by intramolecular Schiff-base formation and reduction to yield an aminopiperidine ring. nih.gov While this describes the formation of a piperidine ring, similar strategies could potentially be envisioned to expand the piperidine to a seven-membered azepane ring, for example, by functionalizing a piperidine side chain to enable an intramolecular cyclization/rearrangement.

Ring Contraction: Photomediated ring contraction of α-acylated cyclic piperidines to cis-1,2-disubstituted cyclopentane (B165970) scaffolds has been reported. This type of transformation would require prior functionalization of the C2 or C6 position of the piperidine ring in the target molecule.

Stereoselective Derivatization from Chiral this compound

If the starting material, this compound, is obtained in an enantiomerically pure form, subsequent derivatizations can be carried out to generate new chiral molecules. The stereocenter at the benzylic carbon can influence the stereochemical outcome of reactions at nearby positions.

Diastereoselective Reactions: The existing stereocenter can direct the approach of reagents to other parts of the molecule, leading to the formation of one diastereomer in preference to another. For example, in the functionalization of the piperidine ring, the bulky substituent at C4 could sterically hinder one face of the ring, leading to preferential attack from the less hindered face.

Kinetic Resolution: If a racemic mixture of the title compound is used, it may be possible to perform a kinetic resolution where one enantiomer reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer and the chiral product.

Use of Chiral Auxiliaries: The secondary amine can be derivatized with a chiral auxiliary to guide the stereoselectivity of subsequent reactions. After the desired transformation, the auxiliary can be removed.

The synthesis of enantiopure substituted piperidines is an active area of research, with methods such as asymmetric catalysis and chiral pool synthesis being employed to create these valuable building blocks for drug discovery. ru.nlrsc.orgnih.govrsc.org These approaches could be adapted to produce enantiomerically pure this compound, which would then serve as a chiral scaffold for the synthesis of a wide range of stereochemically defined derivatives.

Diastereoselectivity in Subsequent Synthetic Steps

The key chiral center in this compound is the benzylic carbon, which is exocyclic to the piperidine ring. The stereochemical outcome of this center is often determined during its formation, typically through the diastereoselective reduction of a prochiral precursor such as a ketone or imine. The stereocontrol in these reactions is a critical aspect of the synthetic strategy, dictating the ratio of diastereomers produced.

One of the most common approaches to installing the α-aminobenzyl moiety is the reduction of the corresponding ketone, tert-butyl 4-benzoylpiperidine-1-carboxylate, followed by conversion of the resulting alcohol to an amine, or the direct reductive amination of the ketone. Alternatively, the reduction of an imine or oxime precursor can be employed. The diastereoselectivity of these reductions can be heavily influenced by the choice of reducing agent and the reaction conditions, which can be tailored to favor either chelation-controlled or non-chelation (e.g., Felkin-Anh) controlled pathways. nih.gov

Under chelation control, a Lewis acidic reducing agent coordinates to both the carbonyl oxygen and the nitrogen atom of the piperidine ring (or another nearby heteroatom), creating a rigid cyclic intermediate. This rigidity forces the hydride to attack from the less sterically hindered face, leading to a predictable diastereomeric outcome. Conversely, bulky, non-chelating reagents are governed by the Felkin-Anh model, where the largest substituent orients itself anti-periplanar to the incoming nucleophile, resulting in the opposite diastereomer. nih.gov

Precursor TypeReducing AgentProposed ControlTypical Diastereomeric Ratio (syn:anti)Reference
γ-Keto EsterLiAlH(O-t-Bu)₃ in EtOHChelation Control>95:5 nih.gov
γ-Keto EsterNB-Enantride in THFFelkin-Anh Control5:95 nih.gov
N-Sulfinyl IminePhenylmagnesium BromideAuxiliary Control>90:10 nih.govorganic-chemistry.org

This table illustrates the principle of diastereoselective reduction on analogous precursor structures. The syn/anti descriptors refer to the relative stereochemistry of the newly formed stereocenters.

Another powerful strategy for achieving high diastereoselectivity involves the use of a chiral auxiliary. nih.govorganic-chemistry.org In this methodology, a chiral group, such as an N-sulfinyl group, is temporarily attached to the imine precursor. This auxiliary effectively blocks one face of the C=N double bond, directing the nucleophilic attack of a Grignard reagent or hydride source to the opposite face with high selectivity. The auxiliary can then be cleanly removed under acidic conditions to yield the enantioenriched amine. This approach provides excellent control over the absolute stereochemistry of the newly formed chiral center. organic-chemistry.org

Strategies for Chiral Amplification or Inversion

When a synthetic route yields a mixture of enantiomers or diastereomers, subsequent steps are required to isolate the desired stereoisomer (resolution) or to increase its proportion (amplification).

Kinetic Resolution for Chiral Amplification

Kinetic resolution is a highly effective technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst. One enantiomer reacts significantly faster, allowing for its separation from the less reactive enantiomer. acs.org

In the context of substituted N-Boc-piperidines, a kinetic resolution can be achieved through asymmetric deprotonation using a chiral base, such as n-butyllithium in the presence of a chiral ligand like (-)-sparteine. acs.org This process selectively removes a proton from one enantiomer, which can then be trapped with an electrophile. This results in an enantioenriched functionalized product, leaving the unreacted starting material enriched in the opposite enantiomer. Both the product and the recovered starting material can be valuable chiral building blocks. acs.org

StrategyReagentsPrincipleOutcomeReference
Kinetic Resolutionn-BuLi / (-)-sparteineAsymmetric DeprotonationSeparation of enantiomers based on different reaction rates. acs.org
Classical ResolutionChiral Tartaric AcidDiastereomeric Salt FormationSeparation of diastereomeric salts by fractional crystallization.
Chiral InversionMitsunobu ReactionSₙ2 DisplacementInversion of stereochemistry at the benzylic carbon.

This table summarizes common strategies for chiral amplification and inversion applicable to the target compound and related structures.

Strategies for Chiral Inversion

To achieve this, the amino group of a single, isolated stereoisomer is first converted into a good leaving group. This can be accomplished by, for example, N-protection followed by conversion of the adjacent alcohol (if starting from the amino alcohol precursor) into a tosylate or mesylate. Subsequent displacement with a nucleophile, such as an azide (B81097), will proceed via an Sₙ2 mechanism, which by definition occurs with complete inversion of the stereocenter. The azide can then be reduced to the corresponding amine, yielding the product with the inverted configuration. The Mitsunobu reaction is another well-established protocol for achieving the inversion of stereogenic alcohols, which are common precursors to the target amine.

Stereochemistry and Conformational Analysis of 1 Boc 4 Amino Phenyl Methyl Piperidine

Identification and Characterization of Stereocenters in 1-Boc-4-[amino(phenyl)methyl]piperidine

The structure of this compound contains a single stereocenter, also known as a chiral center. This center is the carbon atom of the methyl group that is attached to the piperidine (B6355638) ring at the C4 position.

This specific carbon atom is bonded to four different substituents:

A hydrogen atom (H)

An amino group (-NH₂)

A phenyl group (-C₆H₅)

The piperidine ring at the C4 position

The presence of this single stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1-Boc-4-[amino(phenyl)methyl]piperidine and (S)-1-Boc-4-[amino(phenyl)methyl]piperidine. The physical and chemical properties of these enantiomers are identical in an achiral environment, but they exhibit different interactions with other chiral molecules and with plane-polarized light. The compound is typically sold as a racemic mixture, containing equal amounts of both enantiomers.

Methods for Stereoisomer Separation and Enantiomeric Excess Determination

The separation of the racemic mixture of this compound into its individual enantiomers is a crucial step for its use in asymmetric synthesis. Several methods are employed for this purpose, with chiral chromatography and diastereomeric salt formation being the most prominent.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. The principle relies on the differential, transient diastereomeric interactions between the enantiomers in the mobile phase and the chiral selector immobilized on the stationary phase.

For amines and related phenyl-containing compounds like this compound, polysaccharide-based CSPs are particularly effective. Columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OJ (cellulose tris(4-methylbenzoate)) have demonstrated success in resolving similar phenylpiperidine derivatives nih.gov. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide derivative. The determination of enantiomeric excess (ee) is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram.

Table 1: Representative Chiral HPLC Conditions for Phenylpiperidine Analogs.
ParameterTypical Condition
Chiral Stationary PhaseChiralcel OD-H or Chiralcel OJ-H
Mobile PhaseHexane/Isopropanol/Diethylamine (B46881) mixtures
DetectionUV at 254 nm
Flow Rate0.5 - 1.0 mL/min

Classical resolution via diastereomeric salt formation is a well-established method for separating enantiomeric amines. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.

The differing solubilities allow for the separation of the diastereomeric salts by fractional crystallization. Once a salt is isolated, the pure enantiomer of the original amine can be recovered by treatment with a base to neutralize the chiral acid. The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent.

Table 2: Common Chiral Resolving Agents for Amines.
Chiral AcidType
(+)-Tartaric Acid or (-)-Tartaric AcidDicarboxylic Acid
(R)-(-)-Mandelic Acid or (S)-(+)-Mandelic Acidα-Hydroxy Acid
(1R)-(-)-Camphor-10-sulfonic acidSulfonic Acid

Assignment of Absolute and Relative Stereochemistry

Once the enantiomers are separated, determining their absolute configuration (i.e., assigning them as R or S) is necessary. For molecules with a single stereocenter, only the absolute stereochemistry needs to be assigned.

A powerful method for determining the absolute configuration of α-chiral primary amines involves derivatization with a chiral reagent followed by ¹H NMR spectroscopy analysis. One such reagent is N-Boc-phenylglycine (BPG) researchgate.net. Reacting the separated enantiomer of this compound with both (R)- and (S)-BPG creates a pair of diastereomeric amides. The chemical shifts of the protons near the stereocenter will differ between the two diastereomers. By comparing the ¹H NMR spectra, a specific spatial arrangement of substituents can be associated with characteristic chemical shift differences (Δδ values), allowing for an unambiguous assignment of the absolute configuration researchgate.net.

While more resource-intensive, single-crystal X-ray crystallography provides the most definitive assignment of absolute stereochemistry. This requires growing a suitable crystal of one of the pure enantiomers, often as a salt with a chiral counter-ion of known configuration.

Conformational Analysis of the Piperidine Ring and Exocyclic Substituents

For 4-substituted N-Boc-piperidines, the six-membered ring predominantly adopts a chair conformation, which minimizes angle and torsional strain. The bulky 4-[amino(phenyl)methyl] substituent has a strong energetic preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions nih.gov. Therefore, the diequatorial conformer is the most stable and populated conformation.

Another key conformational feature is the rotation around the C-N bond of the tert-butoxycarbonyl (Boc) group. Due to the partial double bond character of the amide linkage, this rotation is restricted and can lead to the observation of distinct conformers (rotamers) or broadened signals in NMR spectroscopy, particularly at low temperatures researchgate.net.

The energetic landscape of this compound is dominated by two main conformational processes: the chair-to-chair ring inversion of the piperidine ring and the rotation of the N-Boc group.

Similarly, the rotation around the Boc group's C-N bond has a significant energy barrier. This barrier is high enough to potentially allow for the observation of separate signals for the rotamers by NMR at or below room temperature.

Table 3: Typical Energy Barriers for Conformational Processes in N-Boc-Piperidine Systems.
Conformational ProcessTypical Energy Barrier (kcal/mol)Notes
Piperidine Ring Inversion (Chair-to-Chair)10 - 12This process interconverts axial and equatorial substituents.
N-Boc C-N Bond Rotation14 - 16Leads to distinct rotamers that can be observed by NMR. researchgate.net

In some highly substituted N-Boc piperidines, non-chair forms like twist-boat conformations can become energetically accessible rsc.orgnih.gov. However, for a monosubstituted 4-phenylmethyl derivative, the chair conformation with the equatorial substituent is expected to be overwhelmingly dominant.

Influence of Substituents on Ring Conformation and Dynamics

The large tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences the ring's dynamics. Due to its size, the Boc group can introduce A(1,3) strain (pseudoallylic strain) if a substituent is present at the C2 position of the ring. This strain arises from the partial double-bond character of the N-C(O) bond, which flattens the geometry around the nitrogen and causes steric repulsion with axial substituents at the adjacent C2 and C6 positions. For 2,4-disubstituted N-Boc piperidines, this can lead to the adoption of a twist-boat conformation to place both substituents in pseudo-equatorial positions, or it can force a C2 substituent into an axial orientation to avoid this A(1,3) strain. nih.govrsc.org In the case of this compound, the bulky substituent is at the C4 position, where A(1,3) strain with the Boc group is not a direct factor. Therefore, the dominant conformation is expected to be a chair form where the large 4-[amino(phenyl)methyl] group occupies the equatorial position to minimize 1,3-diaxial interactions.

Computational and experimental studies on related 4-substituted piperidines confirm that their conformational energies are often similar to analogous cyclohexane (B81311) systems. nih.gov For instance, 4-phenylpiperidine (B165713) shows a strong preference for the equatorial conformer. Given the larger size of the [amino(phenyl)methyl] group, this preference is expected to be even more pronounced in the title compound.

Furthermore, the nature of the nitrogen substituent itself has a profound effect. Electron-withdrawing groups on the nitrogen, such as nitroso or acyl groups, can significantly alter the conformational equilibrium, sometimes favoring boat conformations to alleviate steric strain. ias.ac.in While the Boc group is sterically demanding, its electronic effect is less pronounced than that of a nitroso group. NMR studies on various N-acylpiperidines have shown that pseudoallylic strain can dictate the axial orientation of a 2-substituent, which in turn increases the molecule's three-dimensionality. nih.gov

The dynamics of the ring, including the rate of chair-chair interconversion, are also affected. The bulky Boc group can raise the energy barrier for ring inversion. Variable temperature NMR studies are a common technique to investigate these dynamic processes, where the broadening and coalescence of signals can provide quantitative data on the energy barriers. researchgate.net

Table 1: Factors Influencing Piperidine Ring Conformation
Substituent/FactorPositionInfluence on ConformationPrimary EffectReferences
N-Boc GroupN1Can induce A(1,3) strain with C2/C6 axial groups, potentially favoring twist-boat conformations in certain substitution patterns.Steric Hindrance nih.govrsc.org
4-[amino(phenyl)methyl]C4Strongly favors an equatorial position to minimize 1,3-diaxial interactions.Steric Bulk nih.gov
FluorineVariousAxial preference can be induced by hyperconjugation and charge-dipole interactions, influenced by solvent polarity.Electronic/Solvation nih.gov
Protonation of NitrogenN1Can stabilize axial conformers for polar 4-substituents through electrostatic interactions.Electrostatic nih.gov

Impact of Stereochemistry on Chemical Reactivity and Stereocontrol in Derivatives

The stereochemistry of this compound, particularly at the chiral center of the C4-substituent (the carbon bearing the amino and phenyl groups), is a critical factor in its chemical reactivity and the synthesis of its derivatives. The fixed chair conformation of the piperidine ring acts as a scaffold, presenting the substituents in well-defined spatial orientations that can direct the approach of reagents.

The reactivity of the piperidine ring itself can be influenced by its conformation. For example, the nucleophilicity of the ring nitrogen can be modulated by the steric environment created by the substituents. rsc.org Functionalization of the piperidine ring, such as selective C-H functionalization at the α-position, depends on the formation of an endo-cyclic iminium ion, the stability and accessibility of which are governed by the ring's conformational dynamics. acs.org

In the synthesis of derivatives, controlling the stereochemistry is paramount. The existing chiral center in this compound can be used to direct the formation of new stereocenters. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis. For instance, reactions involving the amino group or the phenyl ring can proceed with diastereoselectivity due to the chiral environment and the steric hindrance imposed by the piperidine scaffold.

Various synthetic strategies have been developed for the stereocontrolled synthesis of substituted piperidines. nih.gov These methods often involve:

Diastereoselective Hydrogenation: The reduction of substituted pyridine (B92270) precursors can lead to specific diastereomers of piperidines. The choice of catalyst and protecting groups (like Boc or Benzyl) can significantly influence the diastereomeric ratio of the product. rsc.orgwhiterose.ac.uk

Mannich Reactions: The diastereoselective Mannich reaction can be used to control the stereochemistry of piperidines, which is then retained during subsequent cyclization steps. nih.gov

Conformational Control: Epimerization can be used to convert a thermodynamically less stable isomer into a more stable one. For example, a cis-2,4-disubstituted piperidine can be converted to the trans isomer under thermodynamic control, where the conformational preferences of the substituents drive the equilibrium. rsc.org

Directed Hydroboration: The nitrogen atom can direct a hydroboration reaction to an alkenyl side chain, allowing for the creation of new stereocenters with good control. nih.gov

The synthesis of specific enantiomers of complex piperidines often relies on catalytic dynamic resolutions or the use of chiral auxiliaries to achieve high enantioselectivity. uark.edu These advanced methods are essential for producing single-enantiomer drug candidates derived from chiral piperidine scaffolds.

Table 2: Stereocontrol Strategies in Piperidine Derivative Synthesis
Synthetic MethodDescriptionKey Control ElementTypical Diastereomeric Ratio (dr)References
Catalytic Hydrogenation of PyridinesReduction of a substituted pyridine ring to a piperidine ring.Catalyst (e.g., PtO₂, Pd/C), N-protecting group.65:35 to >95:5 rsc.orgwhiterose.ac.uk
Base-Mediated EpimerizationConversion of a less stable diastereomer to a more stable one via an enolate or equivalent.Thermodynamic stability based on substituent conformation.Leads to the major thermodynamic product. rsc.org
Directed HydroborationIntramolecular hydroboration directed by the piperidine nitrogen.Steric effects from the piperidine ring in the transition state.Good stereocontrol reported. nih.gov
Catalytic Dynamic ResolutionAsymmetric transformation of a racemate into a single enantiomer.Chiral ligand/catalyst.High enantioselectivity. uark.edu

Computational Chemistry and Theoretical Studies of 1 Boc 4 Amino Phenyl Methyl Piperidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Geometry Optimization

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system to provide detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 1-Boc-4-[amino(phenyl)methyl]piperidine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), are used to optimize the molecular geometry to its lowest energy state.

These calculations provide key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other properties derived from DFT include the electrostatic potential, which maps the charge distribution and helps identify reactive sites for electrophilic and nucleophilic attack.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

PropertyValue
Total Energy (Hartree)-1058.7
HOMO Energy (eV)-6.2
LUMO Energy (eV)0.5
HOMO-LUMO Gap (eV)6.7
Dipole Moment (Debye)2.1

Note: The data in this table is hypothetical and for illustrative purposes.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT by directly solving the Schrödinger equation without empirical parameters. While computationally more demanding, these methods are employed for benchmarking and for calculations where high accuracy is paramount. For this compound, high-accuracy calculations can provide precise geometric parameters and electronic energies, serving as a reference for validating less computationally intensive methods.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound in different environments, such as in a vacuum or in a solvent.

These simulations reveal the accessible conformations of the piperidine (B6355638) ring, which can exist in chair, boat, and twist-boat forms. The orientation of the bulky Boc and amino(phenyl)methyl substituents is also a key aspect of its conformational flexibility. Analysis of the MD trajectory can identify the most stable conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's dynamic nature.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which aids in the experimental characterization of molecules.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts, when compared with experimental data, can confirm the proposed structure and aid in the assignment of complex spectra.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for selected atoms of this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (Piperidine, C4)45.244.8
C (Phenyl, C1')142.1141.5
C (Boc, C=O)155.8155.2
C (Boc, C(CH₃)₃)79.579.1

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational Frequency Calculations (IR/Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound. These calculated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For instance, the characteristic stretching frequencies of the N-H, C=O (from the Boc group), and aromatic C-H bonds can be accurately predicted.

Table 3: Calculated Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
N-H (amine)Stretching3350
C=O (Boc)Stretching1695
C-H (aromatic)Stretching3050
C-N (piperidine)Stretching1180

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule such as this compound, theoretical investigations can illuminate the pathways of its synthesis, predict the stability of intermediates, and rationalize observed stereoselectivity.

Elucidation of Energy Profiles for Key Synthetic Transformations

The synthesis of this compound typically involves key transformations such as reductive amination or Buchwald-Hartwig amination. Density Functional Theory (DFT) is a commonly employed computational method to map the potential energy surface of these reactions, identifying transition states and calculating activation energies.

A plausible synthetic route to this compound is the reductive amination of N-Boc-4-formylpiperidine with aniline (B41778) or the reductive amination of N-Boc-4-piperidone with benzaldehyde (B42025) and ammonia. Theoretical calculations can model the entire reaction coordinate for such a process. This would involve calculating the energies of the reactants, the formation of the hemiaminal intermediate, its dehydration to an iminium ion, and the final reduction step.

Table 1: Hypothetical Energy Profile for the Reductive Amination Synthesis of this compound This table is a representative example based on typical values for similar reactions and is for illustrative purposes.

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)
ReactantsN-Boc-4-piperidone + Benzaldehyde + NH30.0
Hemiaminal Formation TS[TS1]+15.2
Hemiaminal Intermediate[Intermediate 1]-5.8
Dehydration to Iminium Ion TS[TS2]+22.5
Iminium Ion Intermediate[Intermediate 2]+10.3
Hydride Attack on Iminium Ion TS[TS3]+18.7
ProductThis compound-12.1

The energy profile would reveal the rate-determining step of the reaction, which is typically the dehydration of the hemiaminal or the reduction of the iminium ion. Furthermore, computational models can assess the effect of different reducing agents on the activation barrier of the final step.

Another key synthetic transformation that could be investigated is the Buchwald-Hartwig amination of a suitable precursor. DFT studies on this reaction have provided a detailed understanding of the catalytic cycle, including the oxidative addition, ligand substitution, and reductive elimination steps. nih.govprinceton.edurug.nlsemanticscholar.orgresearchgate.net Such studies could be applied to a hypothetical synthesis of the target molecule to optimize reaction conditions and catalyst selection.

Computational Insights into Reactivity and Selectivity

The stereochemistry at the 4-position of the piperidine ring and the benzylic carbon is a crucial aspect of this compound. Computational studies can provide significant insights into the factors governing the diastereoselectivity of the synthesis.

By calculating the energies of the transition states leading to different stereoisomers, the preferred reaction pathway can be identified. For instance, in the reductive amination, the approach of the hydride to the iminium ion intermediate can be modeled. The facial selectivity of this attack is influenced by the conformation of the piperidine ring and the steric hindrance imposed by the Boc protecting group and the phenyl group.

Molecular mechanics and DFT calculations have been used to determine the conformational free energies of 4-substituted piperidines. nih.gov These studies show that the piperidine ring exists in a chair conformation, and the substituent at the 4-position can be either axial or equatorial. The relative stability of these conformers can influence the stereochemical outcome of reactions. For this compound, the bulky amino(phenyl)methyl group is expected to predominantly occupy the equatorial position to minimize steric strain.

Computational analysis of the transition states for the formation of the diastereomers would likely show that the transition state leading to the product with the equatorial substituent is lower in energy. This difference in transition state energies can be correlated with the observed diastereomeric ratio.

Development of Quantitative Structure-Property Relationship (QSPR) Models for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of molecules based on their structural features. researchgate.netnih.govnih.govresearchgate.net For a compound like this compound and its analogs, QSPR models could be developed to predict properties such as solubility, lipophilicity (logP), and chromatographic retention times.

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of molecules with known experimental values for the property of interest is required. For example, a series of N-Boc-4-substituted piperidines with measured logP values.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the property.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Table 2: Examples of Molecular Descriptors for QSPR Modeling

Descriptor ClassExample Descriptors
ConstitutionalMolecular Weight, Number of H-bond donors/acceptors
TopologicalWiener Index, Randić Index
GeometricalMolecular Surface Area, Molecular Volume
ElectronicDipole Moment, HOMO/LUMO energies

While no specific QSPR models for this compound have been reported in the literature, the principles of QSPR could be applied to a series of its derivatives. For instance, a QSPR model could be developed to predict the lipophilicity of analogs with different substituents on the phenyl ring. Such a model could guide the design of new derivatives with desired physicochemical properties for various applications. The model would likely show that the introduction of polar substituents decreases logP, while nonpolar substituents increase it.

Applications of 1 Boc 4 Amino Phenyl Methyl Piperidine in Advanced Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The primary utility of 1-Boc-4-[amino(phenyl)methyl]piperidine as a building block stems from the reactivity of its primary amine. This functional group serves as a key nucleophilic handle, allowing for its covalent attachment to a wide array of electrophilic partners. Through reactions such as acylation, alkylation, reductive amination, and urea (B33335) or thiourea (B124793) formation, the piperidine (B6355638) moiety can be seamlessly integrated into larger, more elaborate structures.

The Boc-protecting group on the piperidine nitrogen is crucial to its function as a building block. It deactivates the piperidine nitrogen towards many reagents, thereby directing reactivity selectively to the primary amine on the side chain. This chemoselectivity is fundamental for controlled, stepwise syntheses.

While specific examples for this compound are not extensively detailed in publicly available literature, its reactivity profile is analogous to similar structures like 1-Boc-4-(aminomethyl)piperidine. This related compound is a well-documented precursor in the preparation of various biologically active agents, including inhibitors for proteins such as Kinesin spindle protein (KSP), Pim-1 kinase, and various proteases, as well as agonists for G-protein coupled receptors. sigmaaldrich.com It is chemically reasonable to expect that this compound serves as a building block in a similar capacity, with the added phenyl group offering potential for beneficial steric and electronic interactions in target-binding.

Integration into Novel Heterocyclic Scaffolds and Ring Systems

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of novel heterocyclic systems. The primary amine can participate in condensation reactions with various dicarbonyl compounds or their equivalents to construct new rings.

For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidine (B8664642) ring system. Similarly, condensation with β-keto esters followed by cyclization is a standard method for creating pyrazole-containing scaffolds. nih.gov In such syntheses, the 1-Boc-piperidine unit is appended to the new heterocyclic core, creating a hybrid molecule that combines the structural features of both moieties. The resulting complex scaffolds are of significant interest in drug discovery, as they allow for the exploration of diverse chemical space and three-dimensional structures.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Type Resulting Heterocyclic System
1,3-Diketone Dihydropyrimidine
β-Ketoester Pyrazolone
α-Haloketone Substituted Piperazine or Diazepine

Contribution to the Development of Methodologies for Diverse Amine and Piperidine Derivatives

This compound is an exemplary substrate for developing and showcasing synthetic methodologies centered on selective functionalization. The presence of two different types of nitrogen atoms—a primary amine and a Boc-protected secondary amine—allows for orthogonal chemical strategies.

First, the primary amine can be modified under conditions that leave the Boc group intact. Subsequently, the Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to liberate the piperidine nitrogen. acs.org This newly revealed secondary amine can then undergo a second, different set of reactions, such as N-arylation or N-alkylation. This stepwise functionalization provides a robust and controlled method for creating highly substituted, non-symmetrical piperidine derivatives that would be difficult to access otherwise. This "protect-react-deprotect-react" sequence is a cornerstone of modern organic synthesis, and this molecule is an ideal platform for its application.

Utilization as a Precursor for the Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

The piperidine ring is one of the most prevalent N-heterocycles found in approved pharmaceutical drugs, valued for its favorable physicochemical properties and its ability to act as a scaffold to orient functional groups in three-dimensional space. nih.govajchem-a.com Compounds containing the Boc-piperidine motif are therefore common intermediates in pharmaceutical development.

While this compound itself is not widely cited as a direct precursor in public literature, structurally related analogs are of critical importance. For example, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (N-Boc-4-AP) is a well-known and regulated intermediate in the synthesis of fentanyl and its analogues. wikipedia.org Another close analog, 1-Boc-4-(aminomethyl)piperidine, serves as a key intermediate for a range of therapeutic candidates targeting cancer and metabolic diseases. sigmaaldrich.com

Given these precedents, this compound represents an advanced scaffold for medicinal chemistry. It combines the proven piperidine core with a phenylaminomethyl side chain, a fragment that can participate in crucial binding interactions (such as pi-stacking or hydrogen bonding) with biological targets. Its role as a precursor would be to provide this entire pre-formed, functionalized scaffold, which can then be elaborated into a final active pharmaceutical ingredient.

Applications in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

A distinguishing feature of this compound is the presence of a stereocenter at the benzylic carbon atom where the amino and phenyl groups are attached. The compound is therefore chiral and exists as a pair of enantiomers. This inherent chirality opens up applications in the field of asymmetric synthesis.

When used as a racemic mixture, methods may be employed to separate the enantiomers, a process known as chiral resolution. Techniques such as high-performance liquid chromatography (HPLC) with a chiral stationary phase are commonly used for resolving similar chiral piperidines. nih.gov

Once resolved, the individual enantiomers of this compound can be used as enantiopure building blocks. Incorporating a single, known stereoisomer into a target molecule is a fundamental strategy in modern drug design to ensure stereospecific interactions with biological targets and to avoid potential issues with undesired enantiomers.

Furthermore, the enantiopure amine can serve as a precursor for the synthesis of chiral ligands or organocatalysts. The primary amine can be readily converted into more complex structures, such as phosphines, oxazolines, or thioureas, which are known to coordinate with metal catalysts or to act as catalysts themselves. rsc.org The stereocenter proximate to the coordinating atom can effectively influence the stereochemical outcome of a catalyzed reaction, making the resolved compound a valuable precursor for developing new tools for asymmetric synthesis. nih.govnih.gov

Future Directions and Emerging Research Avenues for 1 Boc 4 Amino Phenyl Methyl Piperidine

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The traditional approach to designing synthetic routes relies heavily on chemists' experience and intuition. However, the complexity of molecules like 1-Boc-4-[amino(phenyl)methyl]piperidine presents a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, offering data-driven solutions for retrosynthetic analysis. nih.govacs.org

AI/ML ApplicationPotential Impact on Synthesis of this compoundKey Technologies
Retrosynthesis Prediction Proposes novel and efficient disconnection strategies for the piperidine (B6355638) scaffold.Deep learning, Neural networks, Graph convolutional networks (GCN). nih.govacs.org
Reaction Outcome Prediction Estimates the success probability and potential yield of key bond-forming reactions.Supervised learning models, Natural language processing of chemical literature.
Reagent & Catalyst Selection Recommends optimal reagents, solvents, and catalysts for specific transformations.Predictive models trained on reaction databases (e.g., Reaxys). nih.govacs.org
Green Chemistry Integration Designs routes with minimized environmental impact by optimizing for atom economy and reduced waste. gcande.orgchemrxiv.orgAlgorithms incorporating sustainability metrics (e.g., cPMI). chemrxiv.org

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations

The synthesis of highly functionalized piperidines like this compound hinges on the development of efficient and selective catalytic systems. Modern catalysis research is focused on creating methods that proceed under mild conditions with high atom economy and stereocontrol.

Transition Metal Catalysis: Transition metal catalysts remain central to the synthesis of piperidine rings. Recent advances include the development of novel rhodium, palladium, and iridium catalysts for asymmetric hydrogenation of pyridine (B92270) precursors, which can establish the stereocenter in the molecule. nih.gov Furthermore, C-H functionalization has emerged as a powerful strategy for directly installing substituents onto a pre-existing piperidine ring, avoiding lengthy synthetic sequences. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertion can be used to introduce functional groups at specific positions on the piperidine ring, with the catalyst and protecting group controlling the site selectivity. nih.gov

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, is gaining popularity as a sustainable alternative to metal-based systems. nih.gov Chiral organocatalysts can be employed in asymmetric reactions to construct the piperidine ring with high enantioselectivity, which is crucial for the biological activity of many pharmaceutical compounds.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Biocatalytic cascades, which combine multiple enzymatic steps in a one-pot reaction, are being developed for the synthesis of complex chiral amines. mdpi.com For instance, a cascade involving a transaminase and an imine reductase could be envisioned for the asymmetric synthesis of the amino(phenyl)methyl moiety and its attachment to the piperidine core, potentially reducing multiple chemical steps into a single, efficient process. mdpi.com

Catalytic SystemTransformationAdvantages for Piperidine Synthesis
Rhodium/Iridium Catalysis Asymmetric Hydrogenation of PyridinesHigh enantioselectivity for creating chiral centers. nih.gov
Palladium/Rhodium Catalysis C-H Functionalization/ActivationDirect installation of functional groups on the piperidine ring, improving step economy. nih.govacs.org
Chiral Phosphoric Acids Asymmetric Cyclization ReactionsMetal-free catalysis, high stereocontrol.
Transaminases/Imine Reductases Asymmetric Amination/Reductive AminationHigh chemo-, regio-, and stereoselectivity under mild aqueous conditions; useful for installing the chiral amine. mdpi.com

Development of Microfluidic Platforms for High-Throughput Synthesis and Optimization

Microfluidic technology, also known as "lab-on-a-chip," is revolutionizing chemical synthesis by enabling reactions to be performed in miniaturized systems. biochips.or.kr These platforms offer precise control over reaction parameters such as temperature, pressure, and mixing, leading to faster reaction times, improved yields, and enhanced safety. nih.gov

For the synthesis of this compound, microfluidic reactors can be used for high-throughput screening (HTS) of reaction conditions. d-nb.inforesearchgate.net By running numerous experiments in parallel on a single chip, researchers can rapidly identify the optimal catalysts, solvents, and temperatures for key synthetic steps, significantly accelerating the development cycle. nih.gov The small reaction volumes (nanoliters to microliters) drastically reduce the consumption of valuable starting materials and reagents. biochips.or.kr

Advanced In Situ Spectroscopic Monitoring Techniques for Reaction Progress

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time without disturbing the system. nih.gov This provides a wealth of data on the formation of intermediates, products, and byproducts, enabling precise process control.

FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time monitoring. mdpi.com By inserting a probe directly into the reaction vessel, these methods can track the concentration changes of key functional groups. For example, in situ IR spectroscopy can monitor the consumption of a starting material and the formation of the piperidine product, allowing for the determination of reaction endpoints and the identification of reaction kinetics. acs.org

NMR Spectroscopy: In situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the species present in a reaction mixture over time. This technique is invaluable for elucidating complex reaction mechanisms and identifying transient intermediates that might be missed by conventional offline analysis. acs.org

The data generated from these in situ techniques is essential for developing robust and scalable synthetic processes. polito.it It facilitates rapid optimization, ensures batch-to-batch consistency, and helps prevent runaway reactions, thereby improving both the efficiency and safety of synthesizing this compound.

TechniqueInformation GainedApplication in Synthesis of this compound
In Situ FTIR Spectroscopy Real-time concentration of reactants, products, and key functional groups. nih.govMonitoring reaction kinetics, determining endpoints, identifying process deviations. acs.org
In Situ Raman Spectroscopy Molecular vibrational information, suitable for aqueous and non-polar systems. mdpi.comComplementary to FTIR, useful for monitoring reactions with minimal sample preparation.
In Situ NMR Spectroscopy Detailed structural information on all soluble species, including transient intermediates. acs.orgElucidating reaction mechanisms, identifying and characterizing unexpected byproducts.

Computational Design and Prediction of New Chemical Transformations and Applications

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can be used to design novel derivatives with improved properties and to predict new applications for the core scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By developing a QSAR model for a series of piperidine derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. nih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested, saving time and resources.

Molecular Docking and Dynamics: Molecular docking simulations can predict how a molecule like a derivative of this compound binds to a specific biological target, such as an enzyme or receptor. nih.govrsc.org This provides insight into the key interactions responsible for its biological activity and can guide the design of more potent and selective analogues. researchgate.net Molecular dynamics simulations further refine this by simulating the movement of the molecule and protein over time, providing a more dynamic picture of the binding event. nih.gov

These computational tools enable a "design-test-redesign" cycle that is largely performed in silico, allowing for the rapid exploration of chemical space. clinmedkaz.org By predicting properties such as binding affinity, solubility, and metabolic stability, computational design helps to de-risk the drug discovery process and accelerate the identification of new therapeutic agents based on the this compound scaffold.

Q & A

Q. What engineering considerations are critical for scaling up synthesis?

  • Answer :
  • Solvent volume : Maintain a 1:10 substrate-to-solvent ratio to ensure mixing efficiency.
  • Heat management : Use jacketed reactors for exothermic steps (e.g., STAB reactions).
  • Safety protocols : Neutralize waste streams containing propionyl chloride with ice-cold NaOH .

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Reactant of Route 1
1-Boc-4-[amino(phenyl)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.